(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide typically involves multiple steps, including the formation of the benzodioxole and furan rings, followed by their coupling through a formamido linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.
N-(1,3-Benzothiazol-2-YL)-4-(4-Bromophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide: A complex compound with a benzothiazole ring.
Uniqueness
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(furan-2-YL)formamido]-N-methylprop-2-enamide is unique due to its combination of benzodioxole and furan rings, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-17-15(19)11(18-16(20)13-3-2-6-21-13)7-10-4-5-12-14(8-10)23-9-22-12/h2-8H,9H2,1H3,(H,17,19)(H,18,20)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUNAOJBRKPTAK-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.